

(R)-DS86760016: A Novel Benzoxaborole Antibiotic Targeting Gram-Negative Pathogens

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A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In the quest for novel therapeutic agents, the benzoxaborole class of compounds has emerged as a promising avenue. This whitepaper provides an in-depth technical overview of **(R)-DS86760016**, a novel benzoxaborole leucyl-tRNA synthetase (LeuRS) inhibitor. **(R)-DS86760016** demonstrates potent activity against a range of clinically important Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, and exhibits a promising profile with an improved pharmacokinetic and reduced resistance potential compared to its predecessors. This document details the mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies for **(R)-DS86760016**, offering a comprehensive resource for the scientific community.

Introduction: The Benzoxaborole Frontier

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention for their diverse biological activities.[1][2][3] Their unique chemical structure, featuring a highly electrophilic boron atom, allows for reversible covalent interactions with biological targets.[1] This has led to the development of benzoxaborole-based drugs for various applications, including antifungal and antimalarial agents.[1][4][5] A key antibacterial







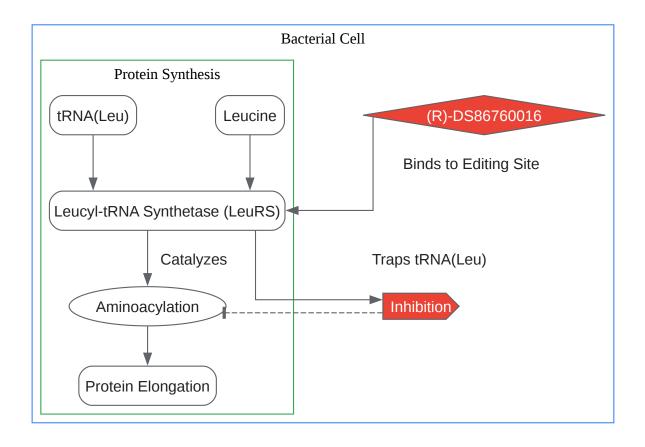
target for this class is leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. [1][2][6] By inhibiting LeuRS, benzoxaboroles effectively halt bacterial growth.[5][6]

(R)-DS86760016 is a next-generation benzoxaborole developed to address the limitations of earlier compounds, such as GSK2251052, which faced challenges with the rapid emergence of resistance in clinical trials.[7][8][9] **(R)-DS86760016** has been engineered to possess an improved pharmacokinetic profile and a lower propensity for resistance development, making it a promising candidate for the treatment of serious Gram-negative infections.[7][8]

Mechanism of Action: Targeting Protein Synthesis

(R)-DS86760016 exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS), a vital enzyme responsible for attaching leucine to its cognate tRNA during protein synthesis.[7][8][10] This inhibition occurs through a novel "oxaborole tRNA-trapping" mechanism.[6][7] The boron atom of the benzoxaborole forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA(Leu) within the editing site of the LeuRS enzyme.[2][3] This effectively traps the tRNA in the editing domain, preventing the catalytic cycle of aminoacylation and halting protein synthesis, which ultimately leads to bacterial growth arrest.[6][7][11] Due to this unique mechanism of action, (R)-DS86760016 does not exhibit cross-resistance with existing classes of antibiotics.[7]





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Figure 1: Mechanism of action of (R)-DS86760016.

In Vitro Activity

(R)-DS86760016 demonstrates potent and selective activity against a range of Gram-negative bacteria, while being largely inactive against Gram-positive bacteria.[7] This selective spectrum minimizes the risk of resistance development in Gram-positive organisms.[7]

Enzyme Inhibitory Activity

The compound effectively inhibits LeuRS enzymes from various Gram-negative pathogens.



Enzyme Source	(R)-DS86760016 IC50 (μM)	GSK2251052 IC50 (μM)	Cell Line (CHO) GI50 (μM)
Escherichia coli	0.38[11]	0.31[11]	>1,000[11]
Pseudomonas aeruginosa	0.62[11]	-	>1,000[11]
Acinetobacter baumannii	0.16[11]	-	>1,000[11]
Table 1: Inhibitory activity of (R)- DS86760016 against bacterial LeuRS and a mammalian cell line.			
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Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of **(R)-DS86760016** against various Gramnegative clinical isolates highlight its potent antibacterial activity.

Organism	Number of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)
Pseudomonas aeruginosa	-	1[9]	2[9]	-
Escherichia coli	-	-	-	0.25 - 2[7]
Klebsiella pneumoniae	-	-	-	0.25 - 2[7]
Table 2: In vitro activity of (R)-DS86760016 against Gramnegative bacteria.				



(R)-DS86760016 shows superior activity against MDR pathogens when compared to current therapeutic agents like tobramycin, ceftazidime, meropenem, and ciprofloxacin.[7] It is also active against isolates harboring extended-spectrum beta-lactamases (ESBLs), carbapenemases (KPC, IMP, VIM), and those exhibiting fluoroquinolone and aminoglycoside resistance.[9][11]

Anti-biofilm Activity

(R)-DS86760016 has demonstrated potent activity against in vitro biofilms of P. aeruginosa.[9] [12]

Organism	Biofilm Inhibitory Concentration (BIC50) (μg/mL)	
P. aeruginosa 1594965	4[9][12]	
P. aeruginosa ATCC 700829	4[9][12]	
Table 3: Anti-biofilm activity of (R)-DS86760016.		

Pharmacokinetics and Pharmacodynamics

(R)-DS86760016 exhibits an improved pharmacokinetic profile compared to its predecessor, GSK2251052, characterized by lower plasma clearance, a longer plasma half-life, and higher renal excretion in multiple animal species.[7][8][11] These properties are advantageous for treating urinary tract infections (UTIs).



Parameter	(R)-DS86760016	GSK2251052	Species
Plasma Clearance	Lower[7][8][11]	Higher	Mice, Rats, Monkeys, Dogs[7][8][11]
Plasma Half-life	Longer[7][8][11]	Shorter	Mice, Rats, Monkeys, Dogs[7][8][11]
Renal Excretion	Higher[7][8][11]	Lower	Mice, Rats, Monkeys, Dogs[7][8][11]
Table 4: Comparative			
pharmacokinetic			
parameters of (R)-			
DS86760016 and			
GSK2251052.			

The key pharmacodynamic parameter for antibiotics like **(R)-DS86760016** is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[13][14] For bacteriostatic agents, maintaining drug concentrations above the MIC is crucial for efficacy.

In Vivo Efficacy

The efficacy of **(R)-DS86760016** has been demonstrated in murine infection models, particularly for urinary tract infections.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

In a murine CAUTI model infected with P. aeruginosa, treatment with **(R)-DS86760016** resulted in a significant reduction in bacterial counts in the kidney, bladder, and on the catheter itself, without the development of resistance.[9][12][15]



Treatment Group	Dose	Log Reduction in Bacterial Counts (Kidney)	Log Reduction in Bacterial Counts (Bladder)	Log Reduction in Bacterial Counts (Catheter)
(R)-DS86760016	220 mg/kg, q.i.d.	2.4[9]	2.3[9]	1.6[9]
(R)-DS86760016	30 mg/kg, q.i.d.	2.2[9]	1.2[9]	-
Table 5: Efficacy of (R)- DS86760016 in a murine CAUTI model.				

Resistance Profile

A significant advantage of **(R)-DS86760016** is its lower propensity for resistance development compared to GSK2251052.[7][8]

- Mutant Prevention Concentration (MPC): (R)-DS86760016 exhibits lower MPCs against P. aeruginosa than GSK2251052.[7][8][9]
- Frequency of Spontaneous Resistance: The frequency of spontaneous resistance to (R)-DS86760016 is comparable to or lower than that of other antibiotics.[11]
- In Vivo Resistance: In murine UTI models, no resistant bacteria were observed at doses that
 maintained urinary concentrations above the MPC.[7][8] In contrast, treatment with
 GSK2251052 led to the emergence of resistant mutants.[7]

Resistance to **(R)-DS86760016**, when it does occur, is associated with single amino acid changes in the editing site of the LeuRS gene.[7][11] Importantly, these mutants do not show cross-resistance to other classes of antibiotics.[7]

Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the test compound are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

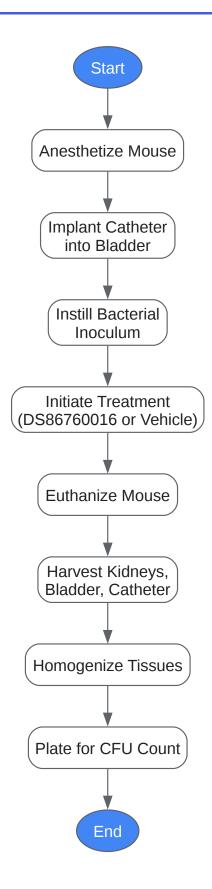
LeuRS Enzyme Inhibition Assay

The inhibitory activity against LeuRS was assessed by measuring the aminoacylation of tRNA(Leu) with [14C]-leucine. The reaction mixture contains the purified LeuRS enzyme, tRNA(Leu), ATP, [14C]-leucine, and varying concentrations of the inhibitor. The reaction is incubated and then quenched. The amount of [14C]-leucyl-tRNA(Leu) formed is quantified by scintillation counting. The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.

Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

Female mice are anesthetized, and a small piece of silicone catheter is implanted into the bladder via the urethra. A standardized inoculum of P. aeruginosa is then instilled into the bladder. Treatment with **(R)-DS86760016** or a vehicle control is initiated at a specified time post-infection and administered for a defined period. At the end of the treatment period, the mice are euthanized, and the kidneys, bladder, and catheter are harvested, homogenized, and plated to determine bacterial counts (CFU/organ or CFU/catheter).





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Figure 2: Workflow for the murine CAUTI model.



Conclusion

(R)-DS86760016 is a promising novel benzoxaborole antibiotic with potent activity against challenging Gram-negative pathogens, including multidrug-resistant strains. Its unique mechanism of action, favorable pharmacokinetic profile, and lower propensity for resistance development compared to earlier benzoxaboroles position it as a valuable candidate for further clinical investigation. The data presented in this whitepaper underscore the potential of (R)-DS86760016 to address the urgent unmet medical need for new treatments for serious Gramnegative bacterial infections.

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